molecular formula C15H26Cl2N2O B1472985 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride CAS No. 1380575-45-0

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

Cat. No. B1472985
M. Wt: 321.3 g/mol
InChI Key: GRRXEYVKIONDRW-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is a chemical compound with the formula C15H25ClN2O . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O.2ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H . This code provides a specific description of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.29 . It is a solid at room temperature .

Scientific Research Applications

Antitubercular Agent Development

  • Study Focus : The study by (Liu et al., 2019) investigated the development of new antitubercular agents. A key aspect was the exploration of ceritinib derivatives, particularly ones incorporating 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, for their antimycobacterial activities. One derivative, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine, demonstrated significant potential as a novel drug with superior antitubercular activities.

Antihypertensive Activity Research

  • Study Focus : The study conducted by (Clark et al., 1983) synthesized and evaluated a series of compounds, including those related to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, for their antihypertensive activity in spontaneously hypertensive rats. The research highlighted the importance of the piperidine structure in developing effective antihypertensive agents.

Structural Analysis in Chemistry

  • Study Focus : (Aliev et al., 1989) explored the NMR spectroscopy of compounds including N-(1,2,5-trimethyl-4-piperidylidene)aniline, identifying different isomers and their structural configurations. This study contributes to the broader understanding of the structural diversity and properties of compounds related to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.

Anticancer Activity Investigation

  • Study Focus : (Subhash & Bhaskar, 2021) synthesized a series of aniline derivatives, including those related to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, to evaluate their in vitro anticancer activity. This research is significant for developing new therapeutic agents in cancer treatment.

Corrosion Inhibition Studies

  • Study Focus : The study by (Kaya et al., 2016) examined the corrosion inhibition properties of piperidine derivatives, including those similar to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, on iron. The research used quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies, offering insights into industrial applications.

Pharmaceutical Intermediate Synthesis

  • Study Focus : (Kiricojevic et al., 2002) developed an efficient synthesis method for a compound related to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, which is a key intermediate in the synthesis of narcotic analgesics and fentanyl analogues. This contributes to pharmaceutical manufacturing processes.

Safety And Hazards

This compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRXEYVKIONDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

CAS RN

1380575-45-0
Record name 5-METHYL-2-(1-METHYLETHOXY)-4-(4-PIPERIDINYL)BENZAMINEDIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

Citations

For This Compound
1
Citations
FL US, GB US, KPH US, WLM US - elibrary.ru
Изобретение относится к способу получения 5-хлор-N2-(2-изопропокси-5-метил-4-пиперидин-4-ил-фенил)-N4-[2-(пропан-2-сульфонил)-фенил]-пиримидин-2, 4-диамина …
Number of citations: 0 elibrary.ru

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